Product packaging for Bis(pentamethyl-cyclopentadienyl)cobalt(Cat. No.:)

Bis(pentamethyl-cyclopentadienyl)cobalt

Cat. No.: B12517846
M. Wt: 329.4 g/mol
InChI Key: PXIUWFOGFCZQSH-UHFFFAOYSA-N
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Description

Bis(pentamethyl-cyclopentadienyl)cobalt is a useful research compound. Its molecular formula is C20H30Co and its molecular weight is 329.4 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30Co B12517846 Bis(pentamethyl-cyclopentadienyl)cobalt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H30Co

Molecular Weight

329.4 g/mol

IUPAC Name

cobalt(2+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene

InChI

InChI=1S/2C10H15.Co/c2*1-7-6-10(4,5)9(3)8(7)2;/h2*1-5H3;/q2*-1;+2

InChI Key

PXIUWFOGFCZQSH-UHFFFAOYSA-N

Canonical SMILES

CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Co+2]

Origin of Product

United States

Electronic Effects and Redox Potential:bis Pentamethyl Cyclopentadienyl Cobalt is a Potent Reducing Agent, with a Redox Potential Significantly More Negative Than Its Unsubstituted Cobaltocene Counterpart, a Direct Consequence of the Electron Donating Nature of the Ten Methyl Groups on the Cp* Rings.thieme Connect.comthis Property is Crucial when It is Used As a Stoichiometric Reductant or to Generate Low Valent Catalytic Species. in Catalytic Cycles Involving Different Oxidation States E.g., Co I /co Iii , the Electronic Properties of the Ligands Directly Modulate the Redox Potentials of the Intermediates, Affecting the Feasibility of Key Steps Like Oxidative Addition and Reductive Elimination.

By systematically adjusting these components—the core Cp ligand, the external ligands, and the electronic environment—researchers can fine-tune the reactivity, selectivity, and efficiency of cobalt catalysts for a wide array of synthetic challenges.

Reactivity and Mechanistic Elucidation

Redox Reactivity and Multi-Electron Transfer Processes

The redox behavior of bis(pentamethyl-cyclopentadienyl)cobalt (often abbreviated as Cp*₂Co) and its derivatives is central to their utility in synthesis and catalysis. These complexes exhibit well-defined single-electron transfer events and, under specific conditions involving ligand modification, can engage in multi-electron processes.

This compound is widely recognized as a potent single-electron reducing agent. nih.govereztech.com It undergoes a reversible one-electron oxidation to form the exceptionally stable 18-electron permethyl cobaltocenium cation, [Cp*₂Co]⁺. elsevierpure.comumass.eduresearchgate.net The stability of this resulting cation is a significant thermodynamic driving force for its reductive capability. The electrochemical properties of related cobalt sandwich complexes have been studied, revealing reversible one-electron reduction steps. elsevierpure.com

A prominent application of Cp₂Co as a SET reagent is in the chemical reduction of other metal complexes to generate catalytically active species. For instance, in the electrocatalytic reduction of carbon dioxide, Cp₂Co is employed to reduce a cobalt(II)-polypyridine diamine complex to its more active cobalt(I) state. nih.gov This cobalt(I) species is a key intermediate in the catalytic cycle for CO₂ reduction. nih.govnih.gov Computational and experimental studies have explored the single-electron-transfer pathways in various reactions catalyzed by related Cp*Co(III) systems, highlighting the fundamental nature of this process in cobalt-mediated transformations. acs.orgresearchgate.net

Redox Potential of the Cp*₂Co Couple

Redox CouplePotential (V vs. Fc⁺/⁰)SolventReference
[Cp₂Co]⁺ / [Cp₂Co]-1.82CH₃CN nih.gov

Although not observed for Cp*₂Co itself, research on closely related cyclopentadienyl (B1206354) cobalt complexes demonstrates the feasibility of two-electron redox couples. A family of neutral cobalt complexes, [CpR'Co(Ropda)], which feature a redox-active o-phenylenediamide ligand, undergoes a reversible two-electron oxidation. nsf.gov Density Functional Theory (DFT) calculations suggest an ECE (Electrochemical-Chemical-Electrochemical) pathway where the initial one-electron step is primarily ligand-based. This leads to a geometric distortion that favors the second electron transfer, resulting in potential inversion and the formation of a Co(III) center from a Co(I)-like state in a single voltammetric wave. nsf.gov This work illustrates that modification of the ligand sphere is a key strategy for enabling multi-electron reactivity at a cobalt center. nsf.govresearchgate.net

Ligand Exchange and Substitution Reaction Dynamics

The pentamethylcyclopentadienyl (Cp*) ligands in Cp₂Co are strongly bound, making the complex relatively inert to substitution under mild conditions. However, related half-sandwich complexes, such as CpCo(III) compounds, serve as versatile precatalysts that readily undergo ligand exchange to generate catalytically active species.

For example, the cobalt(III) complex CpCoI₂(CO) can smoothly exchange its carbon monoxide (CO) ligand for various phosphite (B83602) ligands, such as P(O-i-Pr)₃. mdpi.comresearchgate.net This substitution is a key step in synthesizing a range of CpCo(III) precatalysts for applications like [2+2+2] cycloadditions. mdpi.com Further substitution reactions can be performed; for instance, the iodide ligands in CpCoI₂(P(O-i-Pr)₃) can be exchanged for cyanide by reacting the complex with alkali metal cyanides. mdpi.com In a different context, the parent compound, cobaltocene (B1669278) (Co(C₅H₅)₂), reacts with carbon monoxide at high temperature and pressure to yield CpCo(CO)₂, a reaction that involves the loss of one cyclopentadienyl ligand and the addition of two CO ligands. wikipedia.org

Examples of Ligand Exchange Reactions in CpCo Complexes

Starting ComplexReagentProductReaction Type
CpCoI₂(CO)P(OR)₃CpCoI₂(P(OR)₃)CO substitution
CpCoI₂(P(O-i-Pr)₃)KCNCpCo(CN)₂(P(O-i-Pr)₃)Iodide substitution
Co(C₅H₅)₂COCpCo(CO)₂Cp ligand loss and CO addition

Activation of Small Molecules by Cobalt(II) and Cobalt(I) Centers

The cobalt center in Cp*₂Co and its reduced derivatives can activate various small, biologically and industrially relevant molecules. The cobalt(II) and particularly the cobalt(I) oxidation states are key to this reactivity.

Dioxygen (O₂): The activation of dioxygen by cobalt(II) complexes is a critical step in many oxidation processes. Model systems provide insight into the potential mechanisms. For instance, a mononuclear nonheme cobalt(II) complex has been shown to activate O₂ in the presence of a hydrogen atom donor to generate a cobalt(II)-alkylperoxide intermediate. nih.gov This species can then be converted to a highly reactive cobalt(IV)-oxo complex, demonstrating a pathway for O-O bond cleavage. nih.gov In other systems, the reaction of Co(II) with O₂ can lead to oxidative C-N bond cleavage of the supporting ligand, highlighting the powerful oxidizing nature of the intermediates formed. rsc.org

Dinitrogen (N₂): The activation of dinitrogen is a formidable chemical challenge. While direct activation of N₂ by monomeric Cp*₂Co has not been reported, studies on other cobalt complexes demonstrate the metal's capability. A binuclear cobalt complex, synthesized by reducing a phosphine-ligated cobalt bromide precursor, was shown to bind and moderately activate dinitrogen. rsc.orgresearchgate.net Broader research into transition metal dinitrogen complexes, such as those of titanium and chromium, reveals common activation strategies, including the formation of bridging μ-N₂ species where the N-N bond is elongated and weakened by electron back-donation from the metal centers. nih.govnih.gov

Cobalt complexes are effective catalysts for the reduction of carbon dioxide (CO₂), a process of significant interest for converting a greenhouse gas into valuable chemical feedstocks. The catalytically active species is often a reduced cobalt(I) or cobalt(0) center.

In catalytic systems where Cp*₂Co is used as a chemical reductant, it generates the active Co(I) state of the primary catalyst. nih.gov While the Co(I) state itself may not react directly with CO₂, further reduction to a formal Co(0) state enables the crucial C-O bond activation step. nih.govnih.gov Experimental and computational studies on cobalt-polypyridine diamine complexes show that the doubly reduced [Co⁰(L)]⁰ species attacks the carbon atom of CO₂ to form a metallocarboxylate intermediate, [Coᴵᴵ(L)-CO₂²⁻]⁰. nih.gov This key intermediate undergoes subsequent protonation and C-O bond cleavage, eventually releasing carbon monoxide (CO) and regenerating the active catalyst. nih.govnih.gov In contrast, studies using CpCo(CO)₂ as a catalyst for alkyne cyclotrimerization in supercritical CO₂ showed no evidence of CO₂ insertion into cobalt-carbon bonds, indicating that the reaction pathway is highly dependent on the specific cobalt complex and reaction conditions. researchgate.net

Hydrogen Activation and Hydrogenation Mechanisms

The activation of molecular hydrogen (H₂) by cobalt complexes is a cornerstone of many hydrogenation reactions. While early studies laid the groundwork with related cobalt systems, recent research has provided more direct insights into the mechanisms involving pentamethylcyclopentadienyl cobalt derivatives. Cationic cobalt(I) complexes, often generated in situ from precursors, have emerged as highly active precatalysts for hydrogenation processes. princeton.edunih.gov

Mechanistic studies on intramolecular transfer dehydrogenation catalyzed by [CpCo(VTMS)₂] (where Cp is pentamethylcyclopentadienyl and VTMS is vinyltrimethylsilane) have shed light on the elementary steps involved. nih.gov Deuterium labeling studies have demonstrated a regioselective pathway that includes:

Alkene-directed α-C-H activation. nih.gov

A 2,1-alkene insertion step. nih.gov

A final β-hydride elimination to yield the silyl (B83357) enol ether products. nih.gov

While noble metals have traditionally dominated the field of asymmetric hydrogenation, cobalt catalysis is proving to be a viable alternative. researchgate.net Cobalt-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids has been achieved with high activity and excellent enantioselectivity. researchgate.netresearchgate.net Mechanistic studies, combining experimental and computational data, support the involvement of Co(I)/Co(III) catalytic cycles. researchgate.net In some cases, a cationic cobalt(II) alkyl complex, [(PNHP(Cy))Co(CH₂SiMe₃)]BAr(F)₄, has been identified as an active precatalyst for the hydrogenation of olefins. researchgate.net

The general mechanism for hydrogenation often involves the formation of a cobalt-hydride species, which then participates in the reduction of the substrate. The kinetics of H₂ uptake can be complex, often showing a second-order dependence on the cobalt concentration, suggesting a bimolecular reaction between two cobalt species in the rate-determining step. rsc.org The reactivity of these systems can be significantly enhanced by the presence of axial ligands. rsc.org

Table 1: Mechanistic Steps in Cobalt-Catalyzed Hydrogen Transfer

Step Description Catalyst System Example Reference
α C-H Activation The cobalt center activates a C-H bond alpha to a directing group (e.g., an alkene). [Cp*Co(VTMS)₂] nih.gov
Alkene Insertion The coordinated alkene inserts into a cobalt-hydride or cobalt-alkyl bond. [Cp*Co(VTMS)₂] nih.gov
β-Hydride Elimination A hydrogen atom on the β-carbon of an alkyl ligand is transferred to the cobalt center, releasing the product. [Cp*Co(VTMS)₂] nih.gov
Co(I)/Co(III) Cycle The catalytic cycle involves the cobalt center shuttling between the +1 and +3 oxidation states. Chiral Cobalt-Diphosphine Complexes researchgate.net

Principles and Mechanisms of C-H Activation

The functionalization of ubiquitous C-H bonds is a primary goal in modern synthetic chemistry. High-valent (pentamethylcyclopentadienyl)cobalt(III) catalysts, denoted as Cp*Co(III), have become powerful tools for this purpose, offering a cost-effective alternative to their rhodium analogues. bohrium.com These catalysts have enabled a wide range of transformations, often exhibiting unique reactivity and selectivity. bohrium.com

The C-H activation step is frequently the turnover-limiting phase of the catalytic cycle and is generally considered to proceed through a concerted metalation-deprotonation (CMD) mechanism. youtube.com This pathway is distinct from oxidative addition, which is more common for late transition metals in low oxidation states. youtube.com The CMD mechanism involves the cooperative action of the metal center and a base, which can be an external additive or a ligand attached to the metal.

Several key features characterize Cp*Co(III)-catalyzed C-H activation:

Directing Groups : The reactions are often guided by a directing group on the substrate, which coordinates to the cobalt center and positions a specific C-H bond for cleavage.

Reversibility : The C-H activation step is often reversible, a fact demonstrated by H/D exchange experiments. nih.govacs.org

Cobaltacycle Intermediates : The activation process typically leads to the formation of a cobaltacyclic intermediate. The isolation and characterization of such metallacycles have provided crucial experimental evidence for proposed catalytic cycles. nih.govacs.org

For instance, studies on isolable cationic bis(phosphine)cobalt(III) metallacycles have directly demonstrated their competency in promoting C(sp²)–H activation. nih.govacs.org In these systems, a proposed σ-complex assisted metathesis (σ-CAM) mechanism has been suggested for the C-H bond cleavage. nih.govacs.org Computational studies have also supported the energetic feasibility of cobalt(III) metallacyclopentene intermediates in promoting C-H activation via a σ-bond metathesis pathway. nih.govacs.org The smaller ionic radius and distinct electronic properties of cobalt compared to rhodium can lead to different selectivity in reactions where steric factors are significant. bohrium.com

Table 2: Key Mechanisms in Cobalt-Mediated C-H Activation

Mechanism Description Key Intermediate Reference
Concerted Metalation-Deprotonation (CMD) A non-oxidative pathway involving a single, concerted transition state for C-H bond cleavage with the assistance of a base. Cyclometalated Intermediate youtube.com
σ-Complex Assisted Metathesis (σ-CAM) C-H activation proceeds through the formation of a σ-complex, followed by metathesis. Cobaltacyclopentene nih.govacs.org
Oxidative Addition The metal center inserts into the C-H bond, leading to an increase in its oxidation state. (Less common for Cp*Co(III)) Co(V)-Hydridoaryl Complex youtube.com

Carbene Reactions and Reactive Intermediate Stabilization

While less common than C-H activation, cobalt complexes, including those with pentamethylcyclopentadienyl ligands, can engage in reactions involving carbene-like species and stabilize key reactive intermediates. Low-valent cobalt complexes are known to catalyze intramolecular (3+2) cycloadditions of alkyne-tethered cyclopropenes. acs.org

The mechanism of these cycloadditions involves several key intermediates. Computational and experimental studies suggest the formation of a cobaltacyclohexadiene intermediate (INT3). acs.org Interestingly, this singlet-state intermediate is less stable than its triplet-state counterpart (³INT3). The triplet intermediate can more readily evolve to the cobalt-bound cyclopentadiene (B3395910) product via a transition state with a significantly lower energy barrier compared to the singlet pathway. acs.org This highlights the ability of the cobalt center to access different spin states to facilitate the reaction.

Cobalt can also form stable complexes with N-heterocyclic carbenes (NHCs). Pincer-type bis(carbene) ligands have been used to synthesize and characterize cobalt complexes across multiple oxidation states (Co(I), Co(II), and Co(III)). rsc.org The cleavage of an aryl C-H bond within the pincer ligand itself is achieved during a one-pot metalation procedure, demonstrating an intramolecular C-H activation to form a stable organometallic structure. rsc.org These well-defined pincer complexes provide a platform for studying the electronic properties and reactivity of cobalt in different oxidation states, stabilized by strong σ-donating carbene ligands.

Table 3: Intermediates in Cobalt-Catalyzed Cycloaddition

Intermediate Description Calculated Relative Free Energy (kcal/mol) Reference
INT3 (Singlet) Cobaltacyclohexadiene intermediate in the singlet spin state. +5.1 (relative to ³INT3) acs.org
³INT3 (Triplet) Cobaltacyclohexadiene intermediate in the more stable triplet spin state. 0.0 acs.org
TS3 (Singlet) Transition state for the conversion of INT3 to the product. Barrier: 22.8 acs.org
³TS3 (Triplet) Transition state for the conversion of ³INT3 to the product. Barrier: 8.3 acs.org

Applications in Catalysis and Organic Synthesis Methodologies

Foundational Principles of Organometallic Catalysis with Cobalt Complexes

Organocobalt chemistry is foundational to numerous catalytic processes in organic synthesis. wikipedia.org Cobalt, as a first-row transition metal, is distinguished by its accessibility and the variety of oxidation states it can adopt, most commonly +1, +2, and +3, which are pivotal in catalytic cycles. wiley-vch.de Many catalytic transformations involve a Co(I)/Co(III) redox cycle, where the cobalt center facilitates the assembly of organic fragments. nih.gov

A general feature of cobalt catalysis is the in situ generation of the active catalyst from a stable precatalyst, often a Co(II) salt, which is reduced in the presence of a suitable ligand and a reducing agent. wiley-vch.de Fundamental organometallic reactions such as oxidative addition, migratory insertion, and reductive elimination are key steps in many cobalt-catalyzed reactions, including hydroformylation, C-H functionalization, and cycloadditions. wikipedia.orgnih.gov The design of the ligand sphere around the cobalt center is crucial, as it influences the catalyst's stability, activity, and selectivity by modulating its steric and electronic environment. acs.org For instance, low-coordinate cobalt complexes have been shown to be highly effective in synthesis and catalysis, promoting reactions like regioselective and stereoselective isomerization and hydrosilylation. yale.edu

Bis(pentamethyl-cyclopentadienyl)cobalt as a Catalyst Precursor

Bis(pentamethylcyclopentadienyl)cobalt(II), or Cp₂Co, is a highly effective catalyst precursor primarily due to its properties as a potent one-electron reducing agent. nih.gov As a 19-electron Co(II) complex, it readily donates an electron to form the stable 18-electron bis(pentamethylcyclopentadienyl)cobalt(III) cation, [Cp₂Co]⁺. wiley-vch.de This reducing power is often harnessed to generate lower-valent, catalytically active cobalt species from higher-valent precursors within a catalytic cycle.

The bulky pentamethylcyclopentadienyl (Cp) ligands provide significant steric protection to the cobalt center, enhancing the stability of the complex. However, under reaction conditions, these ligands can be partially or fully displaced to open coordination sites, allowing substrate binding and subsequent catalytic transformation. For example, the related complex bis(ethylene)(η-pentamethylcyclopentadienyl)cobalt has been used as a precursor to generate heteronuclear metal clusters, demonstrating the lability of coordinated ligands in forming new catalytically relevant species. rsc.org Cp₂Co is also utilized as a metal-organic precursor for the deposition of cobalt-containing thin films and as an n-type dopant in the fabrication of organic electronic materials. sigmaaldrich.com

Cycloaddition Reactions (e.g., [2+2+2] Cycloadditions)

Cobalt complexes are renowned for their ability to catalyze cycloaddition reactions, which are powerful methods for constructing cyclic and polycyclic frameworks. A preeminent example is the [2+2+2] cycloaddition, which typically involves the cyclotrimerization of three unsaturated components, such as alkynes and nitriles, to form substituted benzenes and pyridines. uwindsor.caresearchgate.net Cobalt(I) catalysts, often featuring a cyclopentadienyl (B1206354) (Cp) ligand, are particularly effective in these transformations. For instance, CpCo(CO)₂ has been successfully employed in the cyclotrimerization of alkynes. uwindsor.ca

More recently, cobalt catalysts have been shown to mediate novel cycloadditions beyond the classic [2+2+2] reaction. Low-valent cobalt complexes can promote intramolecular (3+2) cycloadditions of alkyne-tethered cyclopropenes, providing access to highly substituted bicyclic cyclopentadienyl systems. acs.org These reactions demonstrate the unique capabilities of cobalt catalysts, which often prove superior to their rhodium counterparts for specific transformations. acs.orgnih.gov

Mechanistic studies, including Density Functional Theory (DFT) calculations, have provided significant insight into cobalt-catalyzed cycloaddition reactions. For many transformations, such as the annulation of alkynes, a Co(I)/Co(III) catalytic cycle is proposed. nih.gov In the case of the cobalt-catalyzed (3+2) cycloaddition of cyclopropene-tethered alkynes, DFT studies suggest a mechanistic pathway that proceeds through an alkenyl cobalt carbene intermediate. acs.org This contrasts with related rhodium-catalyzed processes that are proposed to involve metallacyclobutene species. acs.org The superiority of the cobalt catalyst in certain annulations is attributed to its ability to access triplet energy surfaces, which guide the reaction toward the desired cycloadduct while avoiding side reactions. acs.org

Achieving high levels of regio- and stereoselectivity is a critical challenge in cycloaddition chemistry. In cobalt-catalyzed [2+2+2] cycloadditions, selectivity can be controlled through the strategic use of tethers. Linking the three alkyne components with a temporary silylated tether, for example, can ensure a chemo- and regioselective intermolecular cyclization. uwindsor.ca

In cobalt-catalyzed (3+2) cycloadditions, complete regioselectivity with respect to the cleavage of the cyclopropene (B1174273) C-C bond is consistently observed. acs.orgnih.gov The topological configuration of the resulting diene product is dependent on the substituents of the precursor molecule. acs.org Furthermore, stereoselectivity can be influenced by reaction conditions and substrate design. For instance, an undesired subsequent in situ Diels-Alder reaction of the product could be suppressed by employing bulkier substituents on the alkyne, which sterically hinders the dimerization process. acs.orgnih.gov

Table 1: Cobalt-Catalyzed (3+2) Cycloaddition of Alkyne-Tethered Cyclopropenes acs.orgnih.gov
EntryAlkyne Substituent (R)ProductYield (%)Notes
1TIPS2b85TIPS = Triisopropylsilyl
2tert-Butyl2c81-
3TMS2d73TMS = Trimethylsilyl; Product is desilylated in situ.
4H2i94Reaction run with a different tethered cyclopropene.
5Ph2m'65Results in a different diene configuration compared to other products.

Polymerization Processes via Organocobalt Catalysis

Organocobalt compounds serve as effective catalysts in polymerization reactions. ereztech.com The weak cobalt(III)-carbon bond found in certain cobalt complexes, such as vitamin B12 analogues, is exploited in cobalt-mediated radical polymerization of various monomers like acrylic esters, vinyl esters, and acrylonitrile. wikipedia.org Specifically, bis(cyclopentadienyl)cobalt(II) has been identified as a catalyst for the controlled/"living" radical polymerization of methyl methacrylate. sigmaaldrich.com

In the realm of olefin polymerization, cobalt catalysts offer a valuable alternative to more traditional systems. The mechanism and outcome of cobalt-catalyzed polymerization are highly dependent on the ligand environment and the nature of the activator. For example, cobalt(II) chloride complexes bearing different phosphine (B1218219) ligands, when activated with methylaluminoxane (B55162) (MAO), become highly active catalysts for the polymerization of butadiene. researchgate.net

Ring-Opening Polymerization Initiated by Cobalt Complexes

The ring-opening polymerization (ROP) of cyclic esters and epoxides is a cornerstone for producing biodegradable and biocompatible polymers such as polylactide (PLA) and polycarbonates. nih.gov, rsc.org While various metal complexes are effective initiators for this process, the direct role of this compound is not extensively documented in the literature. However, the broader family of cobalt complexes has demonstrated notable activity, providing a framework for understanding the potential catalytic behavior of cobaltocenes.

Research has shown that cobalt(II) complexes featuring specific bidentate or tridentate nitrogen-donor ligands can catalyze the ROP of monomers like rac-lactide. nih.gov For instance, cobalt(II) chloride complexes with N-substituted N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine ligands, when activated with methyl lithium, have been shown to produce heterotactic polylactides. nih.gov The mechanism for ROP often involves a coordination-insertion pathway, where the monomer coordinates to the metal center before the initiator (e.g., an alkoxide) attacks the monomer, leading to ring-opening and chain propagation.

In the context of this compound, its primary role is often that of a powerful one-electron reducing agent. thieme-connect.com It is plausible that it could be used to generate a more active, lower-valent cobalt species in situ, which would then be the true initiator for polymerization. The general field of ROP is rich with catalysts based on zinc, calcium, and aluminum, which effectively polymerize cyclic esters like ε-caprolactone and lactides. nih.gov, nih.gov, rug.nl The development of catalysts for the copolymerization of epoxides and CO₂ has also been a major focus, aiming to create sustainable polycarbonates. researchgate.net, nih.gov, escholarship.org These systems often rely on a binary mechanism involving a Lewis acidic metal center to activate the epoxide and a nucleophilic co-catalyst to initiate the ring-opening. escholarship.org

While direct initiation by Cp*₂Co remains an area for further exploration, the established reactivity of other cobalt complexes in ROP suggests the potential for designing tailored cobaltocene-based systems for controlled polymer synthesis.

Carbon-Carbon Bond Formation Strategies (e.g., Cross-Coupling Reactions)

High-valent CpCo(III) complexes have emerged as versatile and powerful catalysts for carbon-carbon bond formation, primarily through C-H activation and hydroarylation reactions. acs.org These methods offer an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized organometallic reagents. The unique reactivity of CpCo(III) often provides complementary selectivity compared to its more common rhodium counterparts. acs.org

A general catalytic cycle for Cp*Co(III)-catalyzed hydroarylation of alkenes or alkynes begins with the C-H activation of a substrate containing a directing group, forming a cyclometalated cobalt(III) intermediate. acs.org This intermediate then coordinates to the unsaturated coupling partner (alkene or alkyne). Migratory insertion of the π-system into the Co-C bond forms a seven-membered cobaltacycle, which, after protonolysis, releases the product and regenerates the active catalyst. acs.org

The scope of these reactions is broad, encompassing the alkylation and alkenylation of various arenes and heteroarenes. acs.org The choice of directing group, oxidant (often a silver salt to generate the cationic catalyst), and solvent is critical for reaction efficiency. To avoid the use of silver salts, the pre-formed acetonitrile (B52724) complex Cp*Co(CH₃CN)₃₂ has been developed as an effective precatalyst. acs.org

Beyond hydroarylation, cobalt-catalyzed cross-coupling reactions are a growing field. While many systems utilize simpler cobalt salts with phosphine ligands, the principles extend to organometallic cobalt complexes. nih.gov Mechanistic studies on CoCl₂/phosphine systems suggest that low-valent cobalt species are generated in situ, which can engage in single-electron transfer (SET) processes with organohalides to generate radicals, leading to the cross-coupled product. nih.gov Furthermore, electrochemical methods have been combined with cobalt catalysis to achieve the reductive cross-coupling of two different aryl halides, a challenging transformation due to the potential for homo-coupling. chinesechemsoc.org

The table below summarizes representative Cp*Co(III)-catalyzed C-C bond-forming reactions.

Reaction TypeSubstrate 1Substrate 2Catalyst SystemKey Feature
HydroarylationIndolesTerminal Alkenes[CpCo(CO)I₂], AgSbF₆, AcidC-H alkylation at the C2 position of indoles. acs.org
AlkenylationAcrylamidesAlkynesCpCo(CH₃CN)₃₂Direct C-H alkenylation of electron-deficient alkenes. acs.org
AnnulationBenzamidesAlkynes[CpCo(CO)I₂], AgSbF₆Synthesis of isoquinolones via C-H/N-H annulation. acs.org
Intramolecular HydroarylationAllyl Phenyl Ethers(Internal)[CpCo(CO)I₂], AgSbF₆, AcidAmide-directed synthesis of benzofurans. acs.org

Advanced Concepts in Stereoselective and Asymmetric Catalysis

A significant frontier in organometallic catalysis is the development of stereoselective reactions, and cobalt catalysis has made remarkable strides in this area. The CpCo moiety has been central to creating novel asymmetric transformations, primarily through two distinct strategies: the use of chiral cyclopentadienyl ligands or the combination of an achiral CpCo complex with a chiral co-catalyst or ligand.

Strategy 1: Chiral Cyclopentadienyl Ligands A major breakthrough was the design and synthesis of chiral cyclopentadienyl (Cpˣ) ligands. thieme-connect.com, thieme-connect.com By installing chirality directly onto the Cp ring that is permanently coordinated to the cobalt center, a well-defined chiral environment is created. This approach has been successfully applied to the enantioselective C-H functionalization of substrates like chlorobenzamides. thieme-connect.com The catalyst, a chiral CpˣCo(III) complex, can achieve high enantioselectivity that in some cases surpasses analogous rhodium-catalyzed systems. thieme-connect.com The structure of the chiral Cp ligand, often featuring bulky groups and a rigid backbone, is crucial for orienting the substrate and controlling the approach of the coupling partner. thieme-connect.com

Strategy 2: Achiral CpCo(III) with Chiral Ligands The second strategy involves using a standard, achiral CpCo(III) precatalyst in conjunction with a chiral ligand, most commonly a chiral carboxylic acid (CCA) or a monoprotected amino acid (MPAA). acs.org, acs.org In this cooperative catalysis model, the chiral ligand coordinates to the cobalt center during the catalytic cycle, typically after the initial C-H activation step. It then steers the subsequent enantioselective step, such as the migratory insertion of an alkene. acs.org This approach has been effectively used for the enantioselective hydroarylation of unactivated terminal alkenes with indoles, achieving high yields and excellent enantioselectivities. acs.org DFT calculations have shown that non-covalent interactions between the chiral ligand, the coordinated alkene, and the organocobalt intermediate are key to inducing chirality. acs.org

The table below presents selected examples of stereoselective reactions involving Cp*Co catalysts.

ReactionCatalyst SystemChiral Sourceee (%) (Typical)
C-H/N-H Annulation of Benzamides with Alkenes[CpˣCo(CO)I₂]Chiral Cpˣ Ligand>95
Hydroarylation of Indoles with Alkenes[CpCo(III)] + MPAA LigandChiral Amino Acidup to 98
Photoredox C-H Annulation of Indoles with Alkynes[CpCo(III)] + Chiral Carboxylic Acid + PCChiral Carboxylic Acidup to 99

Data sourced from references acs.org, thieme-connect.com, and acs.org. MPAA = Monoprotected Amino Acid; PC = Photocatalyst.

Catalyst Design Principles and Ligand Modification for Performance Tuning

The performance of catalysts based on this compound is tuned through deliberate modifications to the catalyst structure, encompassing the cyclopentadienyl ligand itself, the ancillary ligands, and even the counteranion in cationic species.

Advanced Spectroscopic and Characterization Methodologies

Electron Paramagnetic Resonance (EPR) Spectroscopy for Co(II) Systems

Electron Paramagnetic Resonance (EPR) spectroscopy is a vital technique for studying paramagnetic species like Bis(pentamethyl-cyclopentadienyl)cobalt, which contains a Co(II) center with an unpaired electron. tamu.edu The fundamental data derived from an EPR spectrum are the g-tensor and the hyperfine coupling (HFC) tensor, which provide detailed insights into the electronic structure and the environment of the paramagnetic center. nih.gov

Hyperfine coupling results from the interaction between the magnetic moment of the unpaired electron and the magnetic moments of nearby nuclei, such as the ⁵⁹Co nucleus (I = 7/2). libretexts.org This interaction splits the EPR signal into multiple lines, and the magnitude of this splitting is given by the hyperfine coupling constant (A). nih.gov The HFC tensor is composed of two main parts: the isotropic Fermi contact term and the anisotropic spin-dipolar term. The Fermi contact interaction arises from the presence of unpaired electron spin density at the nucleus, while the dipolar interaction depends on the through-space interaction between the electron and nuclear magnetic dipoles. nih.gov Analysis of the ⁵⁹Co hyperfine splitting in cobalt complexes provides direct information about the distribution of the unpaired electron and the nature of the metal-ligand bonds. nih.govnih.gov For cobaltocene (B1669278), the parent compound of decamethylcobaltocene, EPR studies have shown that covalency effects and vibronic coupling are significant, leading to a substantial modification of the magnetic parameters compared to a free Co²⁺ ion. aip.orgibm.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Paramagnetic Organometallics

While NMR is more commonly associated with diamagnetic compounds, it is a powerful tool for characterizing paramagnetic organometallics, provided certain methodological challenges are addressed. researchgate.net The presence of an unpaired electron significantly influences the NMR spectrum, leading to large chemical shifts and rapid nuclear relaxation. researchgate.netmdpi.com

The unpaired electron in a paramagnetic molecule like this compound creates a strong local magnetic field, causing significant shifts in the resonance frequencies of nearby nuclei. These paramagnetic shifts can be much larger than the typical chemical shift range for diamagnetic compounds, sometimes extending to hundreds of ppm. mdpi.comnsf.gov For instance, the ¹H NMR spectrum of this compound in acetonitrile-d₃ displays a single, broad, paramagnetically shifted peak for the methyl protons at approximately 47 ppm. nsf.gov

The paramagnetic shift is a sum of two contributions: the contact (or hyperfine) shift and the pseudocontact (or dipolar) shift. The contact shift arises from the delocalization of unpaired electron spin density onto the observed nucleus, while the pseudocontact shift results from the through-space dipolar interaction between the electron magnetic moment and the nuclear magnetic moment, which is non-zero for magnetically anisotropic molecules. mdpi.com

The rapid relaxation induced by the paramagnetic center leads to broad NMR signals. This requires the use of special experimental techniques, such as acquiring spectra with very short repetition times and using specific pulse sequences (e.g., COSY, NOESY, HMQC) adapted for fast-relaxing nuclei, to obtain meaningful structural information. researchgate.net Despite the challenges, the large shifts and relaxation effects can be exploited to gain detailed structural and electronic information that may not be accessible for analogous diamagnetic systems. researchgate.netnih.gov

X-ray Diffraction Crystallography: Data Acquisition and Refinement Principles

The crystal structure of this compound has been determined, with high-quality single crystals grown from a cold saturated solution in hexamethyldisiloxane. nih.govresearchgate.net The compound crystallizes in the orthorhombic space group Cmca. nih.gov The molecule possesses D₅d symmetry, with the cobalt atom situated in a special crystallographic position. nih.govresearchgate.net Data for the structure determination was collected on a Bruker APEXII CCD diffractometer using molybdenum Kα radiation (λ = 0.71073 Å) at a temperature of 100 K. nih.gov An absorption correction was applied to the data. nih.gov

The structure was solved and refined using established software packages. nih.gov The refinement process minimizes the difference between the observed and calculated structure factors. Key indicators of a successful refinement include the R-factors and the goodness-of-fit (S). For this compound, the final R-factor was R = 0.031 for reflections with I > 2σ(I), and the goodness-of-fit was S = 1.07. nih.gov The refinement included all hydrogen atom parameters. nih.gov

Table 1: Crystal Data and Structure Refinement for this compound

Data sourced from Clark et al., 2009. nih.gov

Vibrational Spectroscopy (IR and Raman): Application to Organometallic Bonding

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the bonding within a molecule by probing its vibrational modes. frontiersin.orgtum.de These methods are complementary; a vibrational mode is IR active if it causes a change in the molecule's dipole moment, whereas it is Raman active if it leads to a change in the molecule's polarizability. tum.de

In organometallic chemistry, IR spectroscopy is frequently used to study ligands such as carbon monoxide (CO), as the frequency of the C-O stretching vibration is highly sensitive to the electronic environment of the metal center. encyclopedia.pub For metallocenes like this compound, vibrational spectra are dominated by modes associated with the pentamethylcyclopentadienyl (Cp) ligands and the metal-ligand framework. Key features include C-H stretching and bending modes of the methyl groups, C-C stretching and ring deformation modes of the cyclopentadienyl (B1206354) ring, and the Co-Cp stretching and tilting modes at lower frequencies. researchgate.net

Resonance Raman spectroscopy can be particularly insightful for colored compounds like decamethylcobaltocene. encyclopedia.pub By using a laser excitation wavelength that matches an electronic transition, the vibrational modes associated with the chromophore (the metal-ligand system) can be selectively enhanced, providing detailed information on the metal-ligand bonding that might be difficult to observe with standard Raman or IR spectroscopy. encyclopedia.pub

Mass Spectrometry Techniques in Organometallic Compound Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of organometallic compounds. It also offers structural information through the analysis of fragmentation patterns. Electron ionization (EI) is a common method used for volatile and thermally stable compounds like metallocenes.

The NIST Chemistry WebBook contains mass spectral data for this compound obtained via electron ionization. nist.gov In a typical EI-MS experiment, the molecule is ionized, forming a molecular ion (M⁺). For decamethylcobaltocene (C₂₀H₃₀Co), the molecular ion peak would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approx. 329.4 g/mol ). nist.gov Subsequent fragmentation can occur, often involving the loss of ligands or parts of ligands. Common fragmentation pathways for metallocenes include the loss of one of the Cp* rings to form the [CoCp]⁺ fragment. Further fragmentation might involve the loss of methyl groups or other small neutral molecules from the Cp ligand. In some studies, mass spectrometry has also identified the formation of larger cluster species, such as [Cp*Co]₃(μ₃-CH)₂, under certain reaction conditions. nsf.gov

Table 2: Compound Names Mentioned in the Article

Derivatives, Analogues, and Structure Reactivity Relationship Studies

Ligand Engineering: Effects of Substitutions on Cyclopentadienyl (B1206354) Ligands (e.g., Cp* vs. Cp)

Ligand engineering, particularly the substitution on the cyclopentadienyl (Cp) rings, is a cornerstone of modifying the properties of metallocenes. The pentamethylcyclopentadienyl (Cp*) ligand serves as a key example when compared to the unsubstituted cyclopentadienyl (Cp) ligand.

The ten methyl groups on the Cp* ligands in [Co(Cp*)₂] impart significant differences compared to cobaltocene (B1669278), [Co(Cp)₂]. wikipedia.org

Electronic Effects : The methyl groups are electron-donating, which increases the electron density at the cobalt center. This makes the [Co(Cp)₂] complex a stronger reducing agent than [Co(Cp)₂]. The redox potential of the [Co(Cp)₂]⁺/⁰ couple is approximately 600 mV more negative than that of the [Co(Cp)₂]⁺/⁰ couple, indicating it is much more easily oxidized. wikipedia.org

Steric Effects : The bulky nature of the Cp* ligand provides kinetic stability to the metal center, protecting it from reactions. wikipedia.org This steric hindrance also influences the solubility of its complexes, which tend to be more soluble in non-polar organic solvents. wikipedia.org Furthermore, the bulk can stabilize complexes with otherwise fragile ligands. wikipedia.org

Beyond the simple Cp vs. Cp* comparison, a wide range of substituted cyclopentadienyl ligands have been developed to fine-tune properties. For instance, fluorinated ligands like (trifluoromethyl)tetramethylcyclopentadienyl (C₅Me₄CF₃) combine the steric bulk of Cp* with electronic properties more akin to Cp. wikipedia.org The electron-withdrawing nature of the trifluoromethyl group counteracts the donating effect of the methyl groups. wikipedia.org Studies on complexes with pentafluorophenyl substituents also highlight the strong electron-withdrawing effects these groups impart. dntb.gov.ua The effect of even a single methyl group has been shown to lower the ionization energy of cobaltocene, a change that can be precisely measured and analyzed through computational methods. rsc.org

Table 1: Comparison of Properties of Cobaltocene (Cp₂Co) and Decamethylcobaltocene (Cp₂Co)
PropertyCobaltocene ([Co(Cp)₂])Decamethylcobaltocene ([Co(Cp)₂])Reference
Valence Electrons1919 wikipedia.org
Redox Potential (M⁺/⁰ vs. FeCp₂⁺/⁰)-1.33 V-1.94 V wikipedia.org
Co-C Bond Length~2.1 Å~2.1 Å wikipedia.orgnih.gov
Ligand Donor StrengthLess electron-donatingMore electron-donating wikipedia.org
Steric BulkLowerHigher wikipedia.org

Synthesis and Characterization of Heteroatom-Containing Analogues

The synthesis of analogues where a carbon atom of the cyclopentadienyl ring is substituted with a heteroatom has led to novel ligand systems. For example, azaferrocene, where a CH group in a Cp ring of ferrocene (B1249389) is replaced by a nitrogen atom, is a well-known compound. wikipedia.org The analogous aza-cobaltocene complexes can be synthesized, introducing a basic site directly into the ligand framework. Similarly, phosphorus-containing analogues, such as those with a phosphacyclopentadienyl ring, have been explored. wikipedia.org

Another strategy involves functionalizing the Cp* ligand with side-arms containing heteroatoms. The reaction of [CoCp(CH₃CN)₃][BF₄]₂ or [CoCp(I)₂]₂ with a P-N ligand like 1-((diphenylphosphaneyl)methyl)-1H-benzo-1,2,3-triazole results in chelate complexes where the heteroatom-containing side-arm coordinates to the cobalt center. researchgate.net These complexes have shown utility in catalysis. researchgate.net

Polymetallic Systems Incorporating Bis(pentamethyl-cyclopentadienyl)cobalt Units

The CpCo fragment is a versatile building block for constructing polymetallic systems. Dinuclear complexes, such as the halide-bridged species [CpCo(μ-X)]₂, are well-characterized. acs.org These compounds can serve as precursors to more complex assemblies. For instance, reacting dinuclear metal complexes with other organometallic reagents like Fe₂(CO)₉ can yield heterotrinuclear clusters with triangular metal frameworks. researchgate.net Another route to polymetallic systems involves the use of azidocobaltocenium hexafluorophosphate, which upon reaction with a cobalt(I) source, can afford trimetallic complexes containing a tetrazene bridge. acs.org These highly conjugated, redox-active systems are of interest for their electronic properties and potential catalytic applications. acs.org

Elucidation of Structure-Reactivity and Structure-Electronic Property Correlations

Understanding the relationship between the structure of a molecule and its properties is a central theme in chemistry. For cobaltocene derivatives, techniques like photoelectron spectroscopy and cyclic voltammetry are invaluable. Photoelectron spectra of [Co(η-C₅Me₅)(CO)₂] reveal that the highest occupied molecular orbital (HOMO) has significant ring-carbon character. rsc.org This electronic structure is directly correlated with its reactivity, including its behavior upon one-electron oxidation and the ease with which it undergoes substitution of its carbonyl ligands. rsc.org

The electron-releasing nature of the Cp* ligand enables the iridium analogue, the Ir(η-C₅Me₅) moiety, to exist in a wide range of oxidation states, as the ligand can effectively stabilize the metal center by maintaining suitable orbital energies for covalent bonding. rsc.org In substituted cobaltocenium complexes, the stability of the complex, measured by bond dissociation energies, strongly correlates with the energies of the HOMO and lowest unoccupied molecular orbital (LUMO). osti.gov This correlation is modulated by the electron-donating or electron-withdrawing character of the substituents. osti.gov

Exploration of Higher Electron Count Derivatives (e.g., 21-electron species)

While d-block metallocenes typically adhere to the 18-electron rule or have electron counts up to 20, the synthesis of species with more than 20 electrons has been a significant challenge. researchgate.netnih.gov This is because adding electrons to orbitals that are anti-bonding with respect to the metal-ligand bonds tends to weaken and break these bonds. researchgate.netnih.gov

A major breakthrough was the synthesis, isolation, and characterization of a formal 21-electron cobaltocene derivative. researchgate.netbohrium.comscribd.com This was achieved through a clever ligand design, incorporating two Cp units into a pyridine-based pincer ligand (CpNCp). nih.govbohrium.com The reaction of the sodium salt of this ligand, Na₂CpNCp, with a cobalt(II) source yielded the target complex. nih.gov The chelate effect of this pincer ligand forces the pyridine (B92270) nitrogen to coordinate to the 19-electron cobaltocene fragment while keeping the two Cp rings bound in an η⁵ fashion. nih.govbohrium.com

Table 2: Characterization Data for the Formal 21-Electron Cobaltocene Derivative
TechniqueObservationInterpretationReference
Single-Crystal X-ray DiffractionCo-N bond distance of 2.1998(3) Å. η⁵-coordination of both Cp rings.Confirms the coordination of the pyridine nitrogen to the cobalt center. scribd.com
EPR SpectroscopySpectrum consistent with an S = 3/2 ground electron spin state.Indicates three unpaired electrons and supports the presence of the Co-N bond. bohrium.comscribd.com
Cyclic VoltammetryReversible Co³⁺/²⁺ half-wave potential.Shows the redox stability of the complex. bohrium.comscribd.com
DFT CalculationsHalf-filled antibonding orbitals and stabilization from the chelate effect.Elucidates the origin of the stability of this high-electron-count species. bohrium.com

The resulting 21-electron complex is stable in both solution and the solid state. scitechdaily.com This discovery expands the conceptual understanding of metallocene chemistry and opens up new avenues for exploring novel structures and reactivity in d-block transition metal chemistry. researchgate.netbohrium.com Attempts to create analogous 22-electron nickel or 20- and 19-electron manganese and cobalt complexes using the same ligand system were unsuccessful, highlighting the delicate electronic balance required to stabilize such species. nih.gov

Future Directions and Emerging Research Avenues

Sustainable Chemistry and Green Synthesis Initiatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. moore.orgmit.edu The conventional synthesis of Bis(pentamethyl-cyclopentadienyl)cobalt involves the reaction of a lithium salt of pentamethylcyclopentadiene (LiCp*) with cobalt(II) chloride (CoCl₂). wikipedia.org

2 LiCp* + CoCl₂ → 2 LiCl + CoCp*₂ wikipedia.org

From a green chemistry perspective, this synthesis can be evaluated based on the 12 principles, which include waste prevention, atom economy, and the use of less hazardous chemical syntheses. mit.edu While the atom economy of this specific reaction is relatively high, initiatives in green chemistry would encourage exploring alternative synthetic routes. mit.edu This could involve using less hazardous solvents, reducing the number of synthetic steps (e.g., avoiding the pre-formation of the lithium salt), or developing catalytic methods that can carry out the reaction more efficiently and with less waste. mit.edu For example, exploring mechanochemical synthesis or using more benign starting materials could be avenues for future research. The broader goal is to align the production of valuable chemical reagents like DMC with the principles of sustainability, minimizing environmental impact and improving safety. moore.orgascensusspecialties.comchemistryforsustainability.org

Predictive Design of Novel Organocobalt Catalysts via Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for designing and understanding catalysts. bit.edu.cnpnnl.gov By modeling the electronic structure and reaction pathways, researchers can predict the catalytic activity of new molecules before they are ever synthesized in a lab. nih.govmdpi.com This in silico approach accelerates the discovery of novel catalysts with enhanced performance and selectivity. pnnl.gov

For this compound, computational methods can be used to design new organocobalt catalysts for a wide range of chemical transformations. nih.gov By modifying the cyclopentadienyl (B1206354) ligands or introducing different functional groups, the electronic and steric properties of the cobalt center can be finely tuned. mdpi.com DFT calculations can predict how these changes will affect the catalyst's ability to activate substrates, the stability of intermediates, and the energy barriers of reaction pathways. researchgate.net For example, computational studies can guide the design of catalysts for specific reactions like CO₂ hydrogenation or the dehydrogenation of formic acid by modeling the active site and the interaction with reactants. nih.gov This predictive power allows for a more rational and efficient approach to catalyst development, moving beyond trial-and-error experimentation. pnnl.govnih.gov

Exploration of Unconventional Reactivity Patterns and Transformations

While this compound is well-known as a stable 19-electron, one-electron reducing agent, recent research has begun to uncover more complex and sometimes unexpected reactivity. wikipedia.orgacs.org For a long time, it was considered robust in common solvents used for electrochemistry. However, a 2023 study revealed that it is not stable in dichloromethane (B109758) (CH₂Cl₂), a widely used solvent, challenging long-held assumptions about its inertness. acs.org

This discovery opens up new avenues for exploring unconventional reaction pathways. The reactivity of the cobaltocenium cation, the oxidized form [CoCp*₂]⁺, is also an area of active investigation. acs.org For instance, the synthesis and reactivity of functionalized cobaltocenium compounds, such as cobaltocenium carbaldehyde, show that their chemistry can differ significantly from purely organic compounds due to the powerful electron-withdrawing nature of the cationic cobaltocenium core. acs.org Researchers are also exploring "aromatic metamorphosis," a concept that involves modifying the core structure of aromatic rings, which could lead to novel transformations of the cyclopentadienyl ligands in metallocenes. nih.gov Understanding these nuanced and sometimes surprising reactivity patterns is crucial for developing new synthetic methodologies and expanding the utility of this organometallic compound in catalysis and materials science.

Interdisciplinary Research with Physical Chemistry and Nanoscience

The distinct electronic structure and chemical reactivity of this compound, also known as decamethylcobaltocene, position it as a significant compound at the nexus of physical chemistry and nanoscience. Its fundamental properties, such as a low ionization potential and well-defined redox behavior, are being leveraged to manipulate and create nanomaterials with tailored electronic and structural characteristics. This interdisciplinary research is paving the way for advancements in organic electronics, two-dimensional materials, and thin-film deposition technologies.

The foundation of its utility lies in its molecular structure. X-ray diffraction studies have confirmed that decamethylcobaltocene possesses D5d symmetry, with the cobalt atom symmetrically sandwiched between two pentamethylcyclopentadienyl rings. This structure dictates its electronic properties and reactivity in nanoscale applications.

N-type Doping in Organic Electronics

A primary area of research is the use of this compound as a potent n-type dopant for organic semiconductors. The process of doping involves intentionally introducing impurities into a semiconductor to alter its electrical properties. Due to its remarkably low solid-state ionization energy of 3.3 eV, decamethylcobaltocene can efficiently donate electrons to a variety of organic host materials. princeton.edu

Research has demonstrated the effective n-doping of copper phthalocyanine (B1677752) (CuPc), an organic semiconductor with an electron affinity of 3.52 eV. princeton.edu Upon doping with decamethylcobaltocene, ultraviolet photoemission spectroscopy (UPS) measurements revealed a significant 1.4 eV upward shift of the Fermi level within the energy gap of CuPc. princeton.edu This shift indicates a substantial increase in the concentration of free electrons, which are the majority charge carriers in n-doped materials. The practical outcome of this doping is a dramatic enhancement in the material's electrical performance. Current-voltage measurements of doped CuPc films showed a current density increase of six orders of magnitude (10⁶-fold) compared to undoped films, a result of both improved electron injection and higher bulk conductivity. princeton.edu

Table 1: Performance Enhancement of Copper Phthalocyanine (CuPc) Films Doped with this compound
ParameterUndoped CuPcCuPc Doped with DecamethylcobaltoceneReference
Fermi Level ShiftN/A1.4 eV (upward) princeton.edu
Current Density IncreaseBaseline106-fold princeton.edu

Chemical Reduction of Graphene Oxide

Another significant application is the use of this compound as a powerful, solution-phase reducing agent for graphene oxide (GO) at room temperature. nih.govacs.org Graphene oxide, an insulating form of graphene decorated with oxygen-containing functional groups, requires reduction to restore the conductive sp² carbon network, yielding reduced graphene oxide (RGO). Traditional reduction methods often require high temperatures or harsh chemical reagents, which can damage the substrate or the graphene lattice. acs.org

Decamethylcobaltocene offers a gentle, outer-sphere electron transfer mechanism for GO reduction. Studies have shown that immersing GO films in a decamethylcobaltocene solution effectively removes carbon-oxygen functionalities. nih.gov This method not only increases the film's conductivity by several orders of magnitude but also produces RGO with superior structural quality. nih.govacs.org When compared with other metallocene reductants, RGO films prepared with decamethylcobaltocene exhibit the highest conductivities (approximately 10⁴ S/m) and feature the largest graphitic domains with the lowest macroscopic roughness, as observed by Raman spectroscopy and atomic force microscopy. nih.gov

Table 2: Comparison of Reduced Graphene Oxide (RGO) Films Prepared via Room-Temperature Reduction by Metallocenes
Reducing AgentResulting RGO Film ConductivityKey Structural FeatureReference
Cobaltocene (B1669278)~102 S/mModerate reduction nih.gov
Cobaltocene + Trifluoroacetic Acid~104 S/mMost effective at removing C-O bonds nih.gov
This compound~104 S/mLargest graphitic domains, lowest roughness nih.gov

Precursor for Atomic Layer Deposition (ALD)

In the field of nanofabrication, organometallic compounds are critical as precursors for atomic layer deposition (ALD), a technique that allows for the growth of ultrathin, highly conformal films with atomic-level precision. Cyclopentadienyl-based cobalt complexes are valuable precursors for the plasma-enhanced ALD (PE-ALD) of high-purity cobalt films, which are essential for applications in microelectronics, such as interconnects and magnetic memory. elsevierpure.comacs.org

While much of the research has focused on its less-substituted analog, cobaltocene (CoCp₂), this compound belongs to this important class of precursors. acs.org The physical properties of the precursor—namely its volatility and thermal stability—are critical for successful ALD. The precursor must be volatile enough to be transported into the reaction chamber but stable enough to not decompose prematurely. In the PE-ALD process, the precursor is pulsed onto a substrate, where it chemisorbs onto the surface. A subsequent pulse of a plasma co-reactant, such as an NH₃ or H₂/N₂ plasma, reacts with the adsorbed precursor layer to deposit a thin layer of metallic cobalt, completing one cycle. acs.org The use of such precursors has enabled the deposition of high-quality, low-resistivity cobalt films at low temperatures, a key requirement for fabricating advanced electronic devices. elsevierpure.comresearchgate.net

Q & A

Q. What are the established synthetic pathways for Bis(pentamethyl-cyclopentadienyl)cobalt, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves ligand substitution or redox reactions. Key variables include solvent polarity (e.g., THF vs. toluene), temperature (80–120°C), and stoichiometric ratios of cobalt precursors to pentamethylcyclopentadienyl ligands. Purification via column chromatography or recrystallization is critical for isolating high-purity products. Characterization by NMR (e.g., 1^1H, 13^13C) and elemental analysis validates structural integrity .

Parameter Optimal Range Technique for Validation
SolventToluene/THFGC-MS for solvent residues
Temperature100°C ± 20°CDSC for thermal stability
Ligand:Cobalt ratio2:1ICP-OES for metal content

Q. How do spectroscopic techniques (e.g., NMR, XRD) resolve the electronic and geometric structure of this compound complexes?

Methodological Answer:

  • NMR : 59^{59}Co NMR detects paramagnetic shifts, revealing oxidation states.
  • XRD : Single-crystal X-ray diffraction confirms ligand coordination geometry (e.g., sandwich vs. slipped-ring structures).
  • EPR : Identifies unpaired electrons in cobalt-centered radicals. Cross-referencing with DFT calculations (e.g., B3LYP functional) enhances interpretation .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reports on the catalytic efficiency of this compound in C–H activation reactions?

Methodological Answer: Contradictions arise from variations in substrate scope, solvent effects, and catalyst decomposition pathways. To address this:

  • Conduct in situ XAFS or UV-vis spectroscopy to monitor active species.
  • Compare turnover numbers (TONs) under inert vs. aerobic conditions.
  • Use systematic reviews (PRISMA guidelines) to meta-analyze literature data, identifying confounding variables like trace moisture or ligand lability .

Q. How can computational models (DFT, MD) predict the reactivity of this compound in non-aqueous catalytic systems?

Methodological Answer:

  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to map electron transfer pathways.
  • MD Simulations : Model solvent-catalyst interactions (e.g., dielectric constant effects) using force fields like OPLS-AA.
  • Validate predictions with kinetic studies (e.g., Eyring plots) and isotopic labeling (e.g., 13^{13}C tracing) .

Q. What theoretical frameworks (e.g., ligand field theory, MO theory) best explain the unusual magnetic properties of this compound derivatives?

Methodological Answer:

  • Ligand Field Theory : Quantify splitting parameters (ΔoΔ_o) via electronic spectroscopy.
  • MO Theory : Analyze CASSCF calculations for multi-configurational states.
  • Correlate magnetic susceptibility (SQUID) data with steric parameters (Tolman cone angles) of substituted ligands .

Methodological Design & Data Analysis

Q. How should researchers design controlled experiments to isolate the effects of ligand substitution on the redox potential of this compound?

Methodological Answer:

  • DoE (Design of Experiments) : Vary substituents (e.g., –CH3_3, –CF3_3) systematically using a Taguchi array.
  • Electrochemical Methods : Use cyclic voltammetry (scan rates 50–500 mV/s) in anhydrous acetonitrile.
  • Multivariate Analysis : Apply PCA to decouple electronic vs. steric contributions .

Q. What strategies reconcile discrepancies in reported crystallographic data for this compound complexes?

Methodological Answer:

  • Re-refine raw diffraction data (CIF files) using software like SHELXL.
  • Assess thermal motion (ADP metrics) and disorder modeling.
  • Cross-validate with spectroscopic data (e.g., EXAFS for bond distances) .

Data Presentation & Ethical Compliance

Q. How can researchers structure datasets to enhance reproducibility in studies involving this compound?

Methodological Answer:

  • FAIR Principles : Deposit raw spectral data (NMR, XRD) in repositories like Zenodo with DOIs.
  • Metadata Standards : Include experimental conditions (e.g., glovebox O2_2/H2_2O levels) and instrument calibration logs.
  • Ethical Compliance : Document hazardous waste protocols (e.g., Co disposal) per institutional guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.